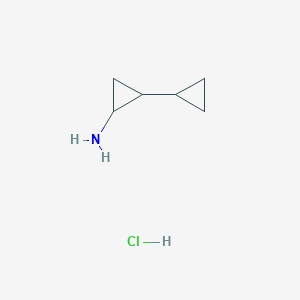
2-Cyclopropylcyclopropan-1-amine hydrochloride
描述
2-Cyclopropylcyclopropan-1-amine hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique cyclopropyl structure, which imparts significant chemical stability and reactivity. This compound is often utilized as a building block in organic synthesis and pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylcyclopropan-1-amine hydrochloride typically involves the Curtius degradation of the corresponding carboxylic acid. The process begins with the preparation of 1-cyclopropylcyclopropane-1-carboxylic acid, which is then subjected to Curtius degradation using the Weinstock protocol. This involves the conversion of the carboxylic acid to an isocyanate intermediate, followed by hydrolysis to yield the amine. The final step involves the deprotection of the amine using hydrogen chloride in diethyl ether to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
2-Cyclopropylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or aldehydes.
Reduction: Reduction reactions can convert it into cyclopropylamines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include alkyl halides and other electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopropyl ketones, while reduction can produce cyclopropylamines .
科学研究应用
2-Cyclopropylcyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and antimicrobial activities.
Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 2-Cyclopropylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl groups in the compound provide a rigid and stable framework, allowing it to bind effectively to its targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Cyclopropylamine: A simpler analog with similar reactivity but lacking the additional cyclopropyl group.
Cyclopropylmethylamine: Another related compound with a methyl group attached to the cyclopropyl ring.
Cyclopropylcarboxylic acid: A precursor in the synthesis of 2-Cyclopropylcyclopropan-1-amine hydrochloride.
Uniqueness
This compound is unique due to its dual cyclopropyl structure, which imparts enhanced stability and reactivity compared to its simpler analogs. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high chemical stability .
属性
IUPAC Name |
2-cyclopropylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c7-6-3-5(6)4-1-2-4;/h4-6H,1-3,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHNADOHXYECIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384428-88-9 | |
| Record name | [1,1′-Bicyclopropyl]-2-amine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1beta,2beta,3beta,4beta)-N-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]-2,3-bicyclo[2.2.1]hept-5-enedicarbimide](/img/structure/B3101030.png)
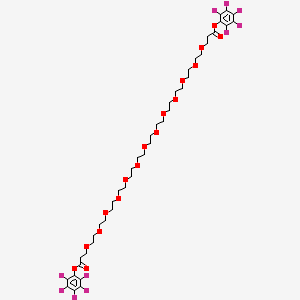

![1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B3101065.png)
![6'-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B3101072.png)
![5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole](/img/structure/B3101087.png)
![5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole](/img/structure/B3101095.png)
![2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B3101100.png)
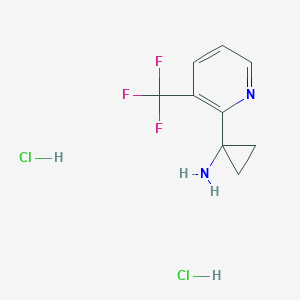

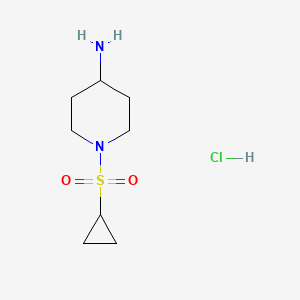

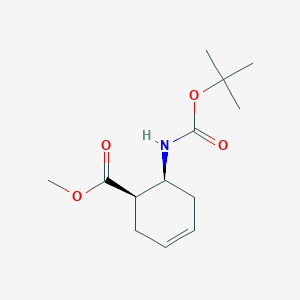
![Benzamide, N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]-4-(3-methyl-1H-1,2,4-triazol-5-yl)-](/img/structure/B3101132.png)
